Cas no 2228612-04-0 (1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol)

1-(4,6-Dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol is a pyrimidine derivative with a hydroxyl and methylamino functional group, offering versatile reactivity for synthetic applications. Its dichloropyrimidine core provides sites for nucleophilic substitution, enabling further functionalization, while the hydroxyl and methylamino groups enhance solubility and potential for derivatization. This compound is particularly useful in pharmaceutical and agrochemical research as an intermediate for constructing biologically active molecules. Its structural features allow for selective modifications, making it valuable in the development of novel inhibitors or ligands. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory use.
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol structure
2228612-04-0 structure
Product name:1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
CAS No:2228612-04-0
MF:C7H9Cl2N3O
MW:222.071859121323
CID:5877705
PubChem ID:165668571

1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
    • 2228612-04-0
    • EN300-1983654
    • Inchi: 1S/C7H9Cl2N3O/c1-10-2-4(13)5-6(8)11-3-12-7(5)9/h3-4,10,13H,2H2,1H3
    • InChI Key: SZAXOQYVFKNQRI-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(N=CN=1)Cl)C(CNC)O

Computed Properties

  • Exact Mass: 221.0122673g/mol
  • Monoisotopic Mass: 221.0122673g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58Ų
  • XLogP3: 0.8

1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1983654-2.5g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
2.5g
$2408.0 2023-09-16
Enamine
EN300-1983654-10.0g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
10g
$5283.0 2023-06-01
Enamine
EN300-1983654-10g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
10g
$5283.0 2023-09-16
Enamine
EN300-1983654-0.25g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
0.25g
$1131.0 2023-09-16
Enamine
EN300-1983654-0.5g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
0.5g
$1180.0 2023-09-16
Enamine
EN300-1983654-0.1g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
0.1g
$1081.0 2023-09-16
Enamine
EN300-1983654-1.0g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
1g
$1229.0 2023-06-01
Enamine
EN300-1983654-0.05g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
0.05g
$1032.0 2023-09-16
Enamine
EN300-1983654-5.0g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
5g
$3562.0 2023-06-01
Enamine
EN300-1983654-1g
1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol
2228612-04-0
1g
$1229.0 2023-09-16

Additional information on 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol

Introduction to 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol (CAS No. 2228612-04-0)

1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2228612-04-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a pyrimidine core with chlorine substituents at the 4 and 6 positions, alongside an ethylamine derivative at the 2-position, which contributes to its reactivity and biological activity.

The synthesis and characterization of 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol have been extensively studied in recent years, with researchers exploring its role as a key intermediate in the development of novel therapeutic agents. The presence of chlorine atoms in the pyrimidine ring enhances its versatility, allowing for further functionalization through nucleophilic substitution reactions. This property makes it a valuable building block for designing molecules with specific pharmacological targets.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in addressing various diseases, including cancer and infectious disorders. The structural motif of 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol aligns well with this trend, as it can be modified to interact with biological pathways involved in disease progression. For instance, modifications at the methylamino group and the pyrimidine core have been shown to influence binding affinity to enzymes and receptors, making this compound a promising candidate for drug discovery.

In clinical research, derivatives of pyrimidine-based compounds have demonstrated efficacy in treating conditions such as hepatitis B and certain types of leukemia. The mechanism of action often involves inhibition of viral polymerases or disruption of cancer cell proliferation pathways. Given these findings, 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol could serve as a precursor for developing next-generation therapeutics that leverage similar mechanisms.

The chemical properties of this compound also make it suitable for exploring new synthetic methodologies. Researchers have utilized it as a starting material to develop novel reaction pathways that improve yield and selectivity in drug synthesis. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the pyrimidine ring, expanding the library of possible derivatives. These efforts contribute to the growing field of combinatorial chemistry, where libraries of compounds are rapidly synthesized and screened for biological activity.

The role of computational chemistry in optimizing the design of 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding interactions between this compound and biological targets with high accuracy. This approach has accelerated the drug discovery process by allowing virtual screening of thousands of potential derivatives before experimental synthesis. Such computational strategies are particularly valuable when dealing with complex molecular systems like those found in pharmaceutical research.

Furthermore, green chemistry principles have been increasingly applied to the synthesis of pyrimidine-based compounds, including 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol. Efforts to minimize waste generation and reduce hazardous solvent use have led to innovative synthetic routes that are more environmentally sustainable. These advancements not only align with global initiatives to promote sustainable practices but also enhance the economic feasibility of producing such compounds on an industrial scale.

The future prospects for 1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol are promising, with ongoing research focusing on its potential applications in personalized medicine. By tailoring derivatives to individual patient profiles, this compound could play a role in developing targeted therapies that address specific genetic or metabolic variations. Such personalized approaches represent a significant shift from traditional "one-size-fits-all" drug design philosophies.

In summary,1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-ol (CAS No. 2228612-04) is a versatile compound with broad implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to evolve, this compound is poised to contribute significantly to advancements in medicinal chemistry and personalized medicine.

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